REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Br)=[CH:4][CH:3]=1.[C:13]([Cu])#[N:14]>CN(C=O)C.[Cu]I>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:13]#[N:14])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)Br
|
Name
|
CuCN
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuI
|
Quantity
|
8.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (TLC)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel (EtOAc in Hexanes, 5%)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |